molecular formula C7H4ClFO2 B1584496 2-Chloro-6-fluorobenzoic acid CAS No. 434-75-3

2-Chloro-6-fluorobenzoic acid

Cat. No.: B1584496
CAS No.: 434-75-3
M. Wt: 174.55 g/mol
InChI Key: XNTIGDVFBDJLTQ-UHFFFAOYSA-N
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Description

2-Chloro-6-fluorobenzoic acid is a halogenated derivative of benzoic acid, characterized by the presence of both chlorine and fluorine atoms on the benzene ring. Its molecular formula is C₇H₄ClFO₂, and it has a molecular weight of 174.56 g/mol

Biochemical Analysis

Biochemical Properties

2-Chloro-6-fluorobenzoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to participate in decarboxylative cross-coupling reactions, which are catalyzed by palladium-based enzymes . Additionally, this compound can form hydrogen bonds with biomolecules, affecting their structural conformation and stability .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of specific transcription factors, leading to changes in gene expression patterns . Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the cellular environment, ultimately affecting cell function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with alterations in cellular processes, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological functions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing the conversion of metabolites within the cell . This compound can affect metabolic flux, leading to changes in the levels of specific metabolites . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is essential for elucidating its effects on cellular function and its potential as a therapeutic agent .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For instance, this compound may localize to the nucleus, where it interacts with transcription factors and other regulatory proteins, influencing gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluorobenzoic acid typically involves the halogenation of benzoic acid derivatives. One common method includes the chlorination of 2-chloro-6-fluorotoluene under illumination to produce 2-chloro-6-fluorobenzyl chloride. This intermediate is then subjected to hydrolysis in the presence of sulfuric acid to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation reactions. The process may include the use of ferric solid superacid as a catalyst and controlled temperature conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-fluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used to facilitate nucleophilic substitution reactions.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate can be used to oxidize the carboxylic acid group.

Major Products:

Scientific Research Applications

2-Chloro-6-fluorobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form hydrogen bonds with target molecules. This can lead to the inhibition or activation of specific enzymes and receptors, influencing various biological processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties and reactivity. This dual halogenation makes it a valuable compound for various synthetic and industrial applications .

Properties

IUPAC Name

2-chloro-6-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNTIGDVFBDJLTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195841
Record name 2-Chloro-6-fluorobenzoic acid
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Molecular Weight

174.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

434-75-3
Record name 2-Chloro-6-fluorobenzoic acid
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Record name 2-Chloro-6-fluorobenzoic acid
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Record name 434-75-3
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Record name 2-Chloro-6-fluorobenzoic acid
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Record name 2-chloro-6-fluorobenzoic acid
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Record name 2-CHLORO-6-FLUOROBENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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